molecular formula C17H17N3O3 B2921546 Methyl 2-(benzoylamino)-3-[(3-methyl-2-pyridinyl)amino]acrylate CAS No. 149454-63-7

Methyl 2-(benzoylamino)-3-[(3-methyl-2-pyridinyl)amino]acrylate

Cat. No.: B2921546
CAS No.: 149454-63-7
M. Wt: 311.341
InChI Key: LFTIOJXQADAUJN-SDNWHVSQSA-N
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Description

Methyl 2-(benzoylamino)-3-[(3-methyl-2-pyridinyl)amino]acrylate: is a complex organic compound with potential applications in various scientific fields. This compound features a benzoylamino group and a 3-methyl-2-pyridinylamino group attached to an acrylate moiety, making it a versatile molecule for research and industrial applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with benzoyl chloride and 3-methyl-2-pyridinamine as the primary reactants.

  • Reaction Conditions: The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (around 80-100°C).

  • Catalysts: A catalyst such as triethylamine (TEA) may be used to facilitate the reaction.

Industrial Production Methods:

  • Batch Process: The compound is synthesized in batches using large reactors to ensure consistency and quality.

  • Purification: The crude product is purified using techniques like recrystallization or column chromatography to achieve high purity levels.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) in acidic conditions.

  • Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .

  • Substitution: Reagents like alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Alkylated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and protein interactions. Medicine: Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The specific pathways involved depend on the biological context, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

  • Methyl 2-(benzoylamino)benzoate

  • Methyl 2-(methylamino)benzoate

  • Methyl 2-(pyridin-2-ylamino)benzoate

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

methyl (E)-2-benzamido-3-[(3-methylpyridin-2-yl)amino]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-12-7-6-10-18-15(12)19-11-14(17(22)23-2)20-16(21)13-8-4-3-5-9-13/h3-11H,1-2H3,(H,18,19)(H,20,21)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTIOJXQADAUJN-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC=C(C(=O)OC)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=CC=C1)N/C=C(\C(=O)OC)/NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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